molecular formula C17H15N3O4 B567276 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one CAS No. 1258637-96-5

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one

Cat. No.: B567276
CAS No.: 1258637-96-5
M. Wt: 325.324
InChI Key: BNJDGDCGPXBWAQ-UHFFFAOYSA-N
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Description

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an amino group, a dimethylamino group, and a nitro group attached to a chromone backbone, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one typically involves multi-step organic reactionsThe Friedländer reaction is often employed to construct the chromone core, starting with 4-bromo-2-nitrobenzaldehyde . Subsequent steps involve the use of reagents such as sodium methoxide (NaOMe) and tributyltin hydride (Bu3SnH) to introduce the desired functional groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino group, while substitution reactions can lead to various substituted chromone derivatives .

Scientific Research Applications

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of dyes and pigments due to its chromone backbone.

Mechanism of Action

The mechanism of action of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino and dimethylamino groups can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for diverse chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

7-amino-2-[4-(dimethylamino)phenyl]-8-nitrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-19(2)11-5-3-10(4-6-11)15-9-14(21)12-7-8-13(18)16(20(22)23)17(12)24-15/h3-9H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJDGDCGPXBWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735057
Record name 7-Amino-2-[4-(dimethylamino)phenyl]-8-nitro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258637-96-5
Record name 7-Amino-2-[4-(dimethylamino)phenyl]-8-nitro-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258637-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-2-[4-(dimethylamino)phenyl]-8-nitro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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